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Compound of Interest

Compound Name: Avotaciclib hydrochloride

Cat. No.: B12387360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and

development timeline of Avotaciclib (BEY1107), a selective inhibitor of Cyclin-Dependent

Kinase 1 (CDK1). This document details the preclinical rationale, clinical trial progression,

mechanism of action, and key experimental methodologies employed in its evaluation.

Discovery and Development Timeline
The development of Avotaciclib (BEY1107) by BeyondBio Inc. spans from the company's

inception to ongoing clinical trials, targeting malignancies with high unmet medical needs.
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Date Event Description

June 2013 Company Foundation

BeyondBio Inc. was founded,

laying the groundwork for its

research and development

programs.

2013 - 2017 Preclinical Development

This period encompassed the

initial discovery, lead

identification, and optimization

of BEY1107. In vitro and in

vivo studies were conducted to

establish its mechanism of

action, efficacy, and safety

profile.

2017
Completion of Non-clinical

Studies

Key preclinical toxicology and

efficacy studies were

concluded, providing the

necessary data to support an

Investigational New Drug (IND)

application.

February 19, 2018
FDA Approval for Phase 1/2

Clinical Trial

BeyondBio announced the

U.S. Food and Drug

Administration (FDA) approval

to initiate a Phase 1/2 clinical

trial of BEY1107 for patients

with locally advanced or

metastatic pancreatic cancer.

[1]
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May 14, 2018
Initiation of Phase 1/2 Trial in

Pancreatic Cancer

The clinical trial

NCT03579836, titled

"Evaluation of Safety and

Efficacy in BEY1107 in

Monotherapy Gemcitabine

Combination in Patient With

Pancreatic Cancer,"

commenced.[2][3]

January 25, 2019 PubChem Record Creation

The compound entry for

Avotaciclib was created in the

PubChem database, providing

a public repository of its

chemical information.[4]

August 31, 2021
Initiation of Phase 1/2 Trial in

Colorectal Cancer

A Phase 1/2 clinical trial

(NCT05093907) was initiated

to evaluate BEY1107 in

combination with capecitabine

for patients with metastatic

colorectal cancer.[2][3][5]

November 29, 2022
Initiation of Phase 1 Trial in

Glioblastoma

A Phase 1 clinical trial

(NCT05769660) began to

assess BEY1107 in

combination with

temozolomide for patients with

recurrent or progressive

glioblastoma multiforme.[2][3]

[5]

Mechanism of Action: CDK1 Inhibition
Avotaciclib is an orally bioavailable small molecule that functions as a potent and selective

inhibitor of Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a critical regulator of the cell cycle,

particularly at the G2/M transition phase. In many cancer cells, the cell cycle regulation is

dysregulated, leading to uncontrolled proliferation.
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By targeting and inhibiting the kinase activity of CDK1, Avotaciclib prevents the phosphorylation

of downstream substrates that are essential for mitotic entry. This targeted inhibition leads to a

cascade of cellular events, primarily:

G2/M Cell Cycle Arrest: The inhibition of the CDK1/Cyclin B complex blocks cells from

proceeding from the G2 phase into mitosis.

Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint can trigger the intrinsic

pathway of apoptosis, leading to programmed cell death in cancer cells.

This mechanism of action makes Avotaciclib a promising therapeutic agent for cancers where

CDK1 is overexpressed or the cell cycle is aberrantly controlled.
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Mechanism of action of Avotaciclib (BEY1107).
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Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the activity of Avotaciclib

are provided below.

Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of Avotaciclib on cancer cell lines and to calculate

the half-maximal inhibitory concentration (IC50).

Materials:

Cancer cell line of interest

Complete culture medium (e.g., DMEM, RPMI-1640)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

96-well cell culture plates

Avotaciclib (BEY1107)

Dimethyl sulfoxide (DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

Phosphate-Buffered Saline (PBS)

Microplate reader

Procedure:

Cell Seeding:
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Culture cells to approximately 80% confluency.

Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells

per well in 100 µL of complete culture medium.

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell

attachment.

Compound Preparation and Treatment:

Prepare a 10 mM stock solution of Avotaciclib in DMSO.

Perform serial dilutions of the stock solution in complete culture medium to obtain the

desired final concentrations (e.g., 0.01 µM to 100 µM).

Include a vehicle control containing the same final concentration of DMSO as the highest

Avotaciclib concentration.

Remove the medium from the wells and add 100 µL of the prepared Avotaciclib dilutions or

vehicle control.

Incubation:

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

MTT Assay:

Add 10 µL of 5 mg/mL MTT solution to each well.

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

Data Acquisition and Analysis:

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Determine the IC50 value by plotting a dose-response curve using appropriate software.
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Click to download full resolution via product page

Experimental workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Avotaciclib on the cell cycle distribution of cancer cells.

Materials:

Cancer cell line of interest

6-well cell culture plates

Avotaciclib (BEY1107)

DMSO

PBS

Trypsin-EDTA

70% ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Procedure:
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Cell Seeding and Treatment:

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with various concentrations of Avotaciclib (e.g., 0, 0.5x IC50, 1x IC50, 2x

IC50) for 24-48 hours.

Cell Harvesting and Fixation:

Harvest both adherent and floating cells. For adherent cells, wash with PBS, trypsinize,

and then combine with the floating cells from the supernatant.

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

Wash the cell pellet with ice-cold PBS.

Resuspend the pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol

dropwise while gently vortexing to fix the cells.

Incubate at -20°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

Wash the cell pellet with PBS.

Resuspend the pellet in 500 µL of PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer.

Use appropriate software to analyze the DNA content and determine the percentage of

cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Western Blot Analysis for Apoptosis Markers
Objective: To detect the induction of apoptosis by Avotaciclib through the analysis of key

apoptosis-related proteins.

Materials:

Cancer cell line of interest

6-well cell culture plates

Avotaciclib (BEY1107)

DMSO

PBS

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax,

anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:
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Cell Treatment and Lysis:

Seed cells in 6-well plates and treat with Avotaciclib as described for the cell cycle

analysis.

Wash cells with ice-cold PBS and lyse with RIPA buffer.

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA assay.

SDS-PAGE and Western Blotting:

Normalize protein concentrations and prepare samples with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Wash the membrane again and add the chemiluminescent substrate.

Detection and Analysis:

Capture the chemiluminescent signal using an imaging system.

Analyze the band intensities relative to a loading control (e.g., β-actin) to determine

changes in protein expression and cleavage.
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This technical guide provides a foundational understanding of the discovery, development, and

mechanism of action of Avotaciclib (BEY1107), along with detailed protocols for its preclinical

evaluation. As Avotaciclib progresses through clinical trials, further data will undoubtedly

emerge to more fully characterize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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